Hydrogen-Bond Donor Reduction vs. Primary Amide Analog Improves Calculated Membrane Permeation Potential
The N,N-dimethyl tertiary amide terminus of the target compound eliminates the two hydrogen-bond donors present on the primary amide nitrogen of the unsubstituted analog 2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetamide (CAS 13610-65-6). This reduction in HBD count from 4 (primary amide analog) to 2 (target compound) is predicted to improve passive membrane permeability, as HBD count is inversely correlated with Caco-2 permeability and oral absorption in standard ADME models . The target compound's measured/calculated logP of 2.36 and TPSA of 40.71 Ų place it within favourable drug-like chemical space, whereas the primary amide analog would be expected to exhibit lower logP (estimated ~1.0–1.5) and higher TPSA due to the additional polar amide hydrogens .
| Evidence Dimension | Hydrogen-bond donor count and predicted membrane permeability |
|---|---|
| Target Compound Data | HBD = 2; logP = 2.36; TPSA = 40.71 Ų |
| Comparator Or Baseline | 2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetamide (CAS 13610-65-6): HBD = 4 (estimated); logP and TPSA data unavailable from authoritative sources |
| Quantified Difference | ΔHBD = −2; logP increase estimated at ~0.8–1.3 log units (class-level inference) |
| Conditions | Calculated physicochemical properties from mcule.com; comparator values are class-level estimates |
Why This Matters
Fewer hydrogen-bond donors correlate with better passive membrane permeability, which is critical for intracellular target engagement and oral bioavailability in drug discovery programs.
